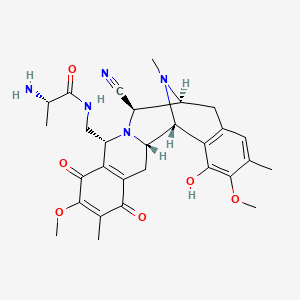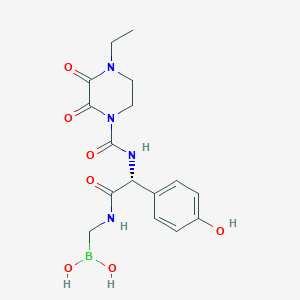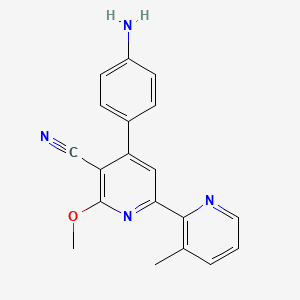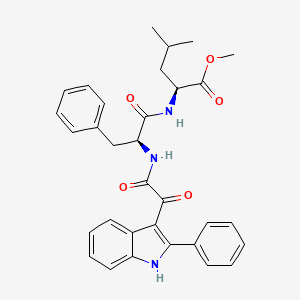
F-ara-ATP (trisodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fludarabine triphosphate trisodium, commonly referred to as F-ara-ATP trisodium, is a potent and specific inhibitor of DNA primase. It is the active metabolite of fludarabine, a nucleoside analog used primarily in the treatment of hematological malignancies such as chronic lymphocytic leukemia. The compound is known for its ability to inhibit DNA synthesis, making it a valuable tool in both clinical and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fludarabine triphosphate trisodium involves the phosphorylation of fludarabine, which is a nucleoside analog. The process typically includes the following steps:
Phosphorylation: Fludarabine is phosphorylated to its monophosphate form by deoxycytidine kinase.
Further Phosphorylation: The monophosphate is then further phosphorylated to the diphosphate and finally to the triphosphate form.
Trisodium Salt Formation: The triphosphate form is then converted to its trisodium salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of fludarabine triphosphate trisodium involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes:
Batch Processing: Large quantities of fludarabine are processed in batches to produce the triphosphate form.
Purification: The product is purified using techniques such as crystallization and chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
Fludarabine triphosphate trisodium undergoes several types of chemical reactions, including:
Inhibition of DNA Synthesis: It inhibits DNA synthesis by blocking DNA primase and primer RNA formation.
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the synthesis of deoxyribonucleotides from ribonucleotides.
Incorporation into DNA: It gets incorporated into DNA, leading to the termination of DNA chain elongation.
Common Reagents and Conditions
Reagents: Common reagents used in reactions involving fludarabine triphosphate trisodium include deoxycytidine kinase, ribonucleotide reductase inhibitors, and DNA polymerases.
Major Products
The major products formed from reactions involving fludarabine triphosphate trisodium include:
Inhibited DNA Synthesis: Resulting in the cessation of cell proliferation.
Apoptosis: Induction of programmed cell death in malignant cells.
Applications De Recherche Scientifique
Fludarabine triphosphate trisodium has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Utilized in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia.
Industry: Applied in the development of new chemotherapeutic agents and in the study of drug resistance mechanisms
Mécanisme D'action
Fludarabine triphosphate trisodium exerts its effects primarily through the inhibition of DNA synthesis. The compound targets several key enzymes involved in DNA replication, including:
DNA Primase: Inhibits the formation of primer RNA, essential for DNA synthesis.
Ribonucleotide Reductase: Blocks the conversion of ribonucleotides to deoxyribonucleotides.
DNA Polymerase: Competes with natural nucleotides, leading to the termination of DNA chain elongation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytarabine Triphosphate: Another nucleoside analog used in the treatment of hematological malignancies.
Gemcitabine Triphosphate: A nucleoside analog with similar mechanisms of action but used primarily in solid tumors.
Uniqueness
Fludarabine triphosphate trisodium is unique in its ability to inhibit both DNA and RNA synthesis, making it a versatile tool in cancer therapy. Its high specificity for DNA primase and its ability to induce apoptosis in malignant cells further distinguish it from other nucleoside analogs .
Propriétés
Formule moléculaire |
C10H12FN5Na3O13P3 |
|---|---|
Poids moléculaire |
591.12 g/mol |
Nom IUPAC |
trisodium;[[[5-(6-amino-2-fluoropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3.3Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;/q;3*+1/p-3 |
Clé InChI |
ABCNYMXTKKBAHQ-UHFFFAOYSA-K |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)F)N.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)

![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)
![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)



![2-[(4-Hydroxycyclohexyl)amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10854662.png)
![4-fluoro-3-[3-[[6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]phenyl]benzoic acid](/img/structure/B10854667.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B10854669.png)
![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)

